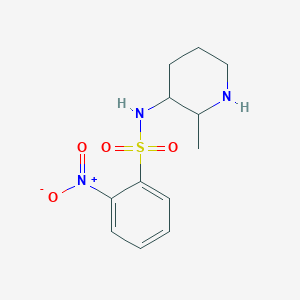
N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities
Preparation Methods
The synthesis of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide typically involves multi-component reactions. One common method is the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . This method is advantageous due to its simplicity, high yields, and environmentally friendly conditions. Industrial production methods may involve similar multi-component reactions but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other functional groups using appropriate nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural properties.
Industry: It can be used in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various biological receptors, potentially modulating their activity. The nitrobenzene and sulfonamide groups may also contribute to its biological effects by interacting with different enzymes and proteins .
Comparison with Similar Compounds
N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer properties.
Matrine: Known for its antiproliferative effects on cancer cells.
Berberine: Used for its antimicrobial and antidiabetic properties.
Tetrandine: Exhibits anti-inflammatory and antimalarial activities
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C12H17N3O4S |
|---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-(2-methylpiperidin-3-yl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H17N3O4S/c1-9-10(5-4-8-13-9)14-20(18,19)12-7-3-2-6-11(12)15(16)17/h2-3,6-7,9-10,13-14H,4-5,8H2,1H3 |
InChI Key |
JNQBFZBQDOEJHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2s)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine](/img/structure/B13312801.png)

![5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid](/img/structure/B13312819.png)

![4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13312825.png)
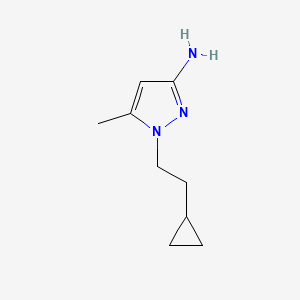
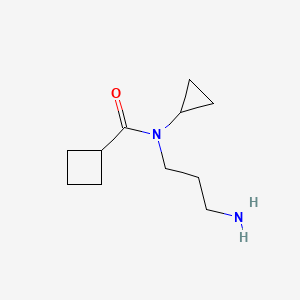
amine](/img/structure/B13312839.png)

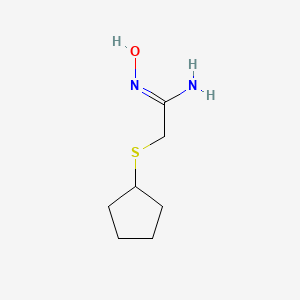

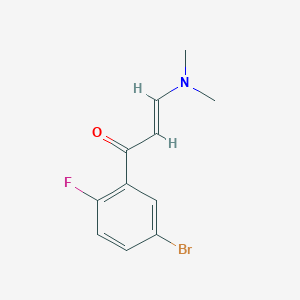

![2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13312871.png)
